

# Physicochemical characteristics of 4-Hydroxytrityl Alcohol

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## Compound of Interest

Compound Name: (4-Hydroxyphenyl)diphenylmethanol

Cat. No.: B096202

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## An In-depth Technical Guide to 4-Hydroxytrityl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Hydroxytrityl Alcohol (CAS No: 15658-11-4), also known as **(4-hydroxyphenyl)diphenylmethanol**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data on its properties, synthesis, and spectral characterization.

## Core Physicochemical Properties

4-Hydroxytrityl Alcohol is a substituted triphenylmethanol, a class of compounds with significant applications in organic synthesis and medicinal chemistry. Its physicochemical properties are crucial for understanding its reactivity, solubility, and potential applications in drug design and development.

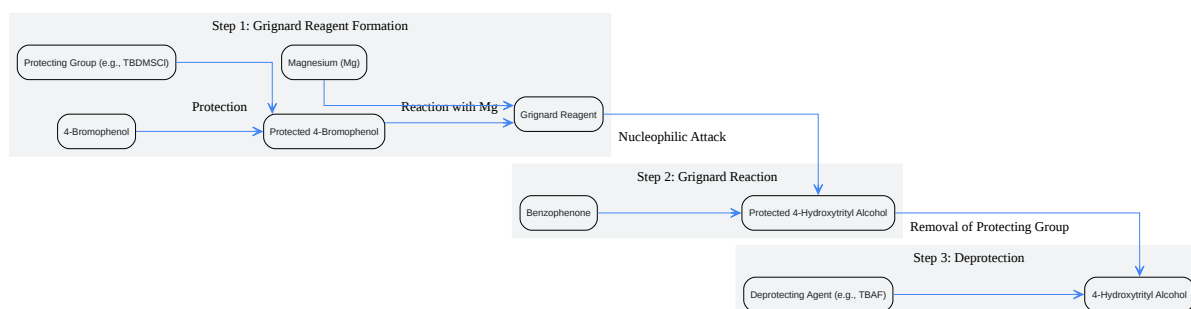
Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>16</sub> O <sub>2</sub>	[1]
Molecular Weight	276.33 g/mol	[1]
Appearance	Light orange to yellow to green powder to crystal	[1]
Melting Point	160.0 - 164.0 °C	
Boiling Point (Predicted)	473.4 ± 40.0 °C	[2]
Density (Predicted)	1.208 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	10.0 ± 0.10	[3]
Solubility	Soluble in Methanol	[2][3]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Hydroxytrityl Alcohol is not readily available in the searched literature, a general and widely applicable method for the synthesis of triphenylmethanol and its derivatives is the Grignard reaction.[4][5][6] This versatile carbon-carbon bond-forming reaction can be adapted to produce 4-Hydroxytrityl Alcohol.

A plausible synthetic route would involve the reaction of a Grignard reagent derived from a protected 4-halophenol with benzophenone, followed by deprotection. Alternatively, the reaction of phenylmagnesium bromide with a 4-hydroxybenzophenone derivative could be employed.

A general workflow for a Grignard synthesis is presented below.



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A general workflow for the synthesis of 4-Hydroxytrityl Alcohol via a Grignard reaction.

## Spectroscopic Data

Detailed experimental spectra for 4-Hydroxytrityl Alcohol are not widely published. However, based on the known spectral properties of its constituent functional groups (phenyl rings, a tertiary alcohol, and a phenol), the expected spectral characteristics can be predicted.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of 4-Hydroxytrityl Alcohol is expected to show distinct signals for the aromatic protons and the hydroxyl protons.

- **Aromatic Protons (Ar-H):** A complex multiplet pattern is anticipated in the range of  $\delta$  6.7-7.5 ppm. The protons on the phenyl ring bearing the hydroxyl group will be distinct from the

protons on the other two phenyl rings. The protons ortho and meta to the hydroxyl group will likely appear as doublets due to splitting by their neighbors.

- **Hydroxyl Protons (-OH):** Two distinct singlets are expected, one for the phenolic hydroxyl group and one for the tertiary alcohol hydroxyl group. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature. The phenolic -OH proton signal is typically found between  $\delta$  4-8 ppm, while the tertiary alcohol -OH proton signal is generally observed between  $\delta$  1-5 ppm.

## **<sup>13</sup>C NMR Spectroscopy**

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

- **Aromatic Carbons (Ar-C):** A series of signals is expected in the  $\delta$  115-160 ppm region. The carbon bearing the phenolic hydroxyl group (C-OH) will be significantly deshielded and appear downfield, typically around  $\delta$  155-160 ppm. The other aromatic carbons will resonate in the typical aromatic region.
- **Carbinol Carbon (C-OH):** The tertiary carbon atom bonded to the three phenyl rings and the hydroxyl group is expected to have a chemical shift in the range of  $\delta$  70-90 ppm.

## **Infrared (IR) Spectroscopy**

The IR spectrum of 4-Hydroxytrityl Alcohol will be characterized by the vibrational frequencies of its functional groups.

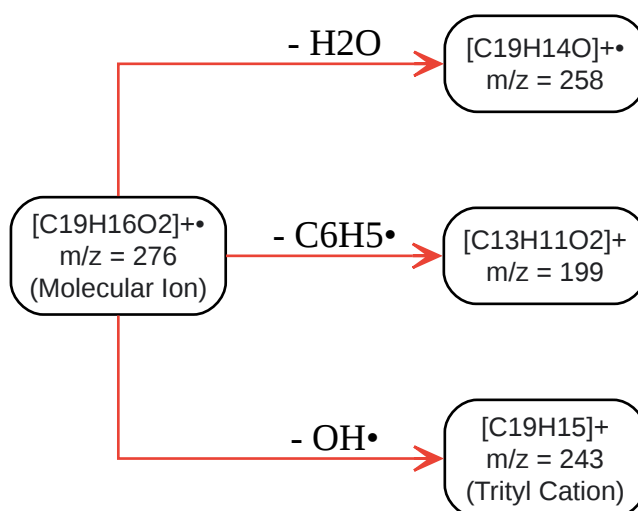
- **O-H Stretching:** A broad and strong absorption band is expected in the region of 3600-3200  $\text{cm}^{-1}$  due to the hydrogen-bonded hydroxyl groups (both phenolic and alcoholic). A sharper, weaker peak around 3600  $\text{cm}^{-1}$  may be observed for the free O-H stretch in dilute solutions.
- **C-O Stretching:** A strong absorption band for the tertiary alcohol C-O stretch is expected around 1150-1000  $\text{cm}^{-1}$ . The phenolic C-O stretch will likely appear in the 1260-1180  $\text{cm}^{-1}$  region.
- **Aromatic C-H Stretching:** Signals will appear just above 3000  $\text{cm}^{-1}$ .

- Aromatic C=C Bending: Characteristic absorptions for the aromatic rings will be present in the 1600-1450  $\text{cm}^{-1}$  region.

## Mass Spectrometry

The mass spectrum of 4-Hydroxytrityl Alcohol will show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion ( $\text{M}^+$ ): The molecular ion peak should be observed at  $m/z = 276$ .
- Fragmentation: Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18), leading to a peak at  $m/z = 258$ . Alpha-cleavage, involving the loss of a phenyl radical (M-77), would result in a fragment at  $m/z = 199$ . The most stable fragment, and likely the base peak, would be the triphenylmethyl (trityl) cation ( $\text{Ph}_3\text{C}^+$ ) at  $m/z = 243$ , formed after the loss of the hydroxyl group. The fragmentation of the 4-hydroxyphenyl group could also lead to other characteristic ions.



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Predicted mass spectrometry fragmentation pathway of 4-Hydroxytrityl Alcohol.

## Applications in Drug Development

Substituted triphenylmethanols are valuable scaffolds in medicinal chemistry. The presence of a phenolic hydroxyl group in 4-Hydroxytrityl Alcohol provides a site for further functionalization, allowing for the synthesis of a variety of derivatives with potential biological activity. The trityl

group itself is often used as a bulky, lipophilic protecting group in organic synthesis, including in the preparation of drug candidates. Furthermore, phenolic compounds are known to possess antioxidant properties, which could be a feature of interest in drug design.[7]

## Conclusion

This technical guide has summarized the currently available physicochemical information for 4-Hydroxytrityl Alcohol. While some key experimental data, particularly detailed synthetic protocols and comprehensive spectroscopic analyses, are not widely reported, the predicted properties provide a solid foundation for researchers and scientists. The versatile structure of 4-Hydroxytrityl Alcohol suggests its potential as a building block in the synthesis of novel compounds for drug discovery and development. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.

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